1H-Indeno[1,2-b]pyridine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3,4,4a,9b-tetrahydro-1H-indeno[1,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c14-10-6-5-9-11(13-10)7-3-1-2-4-8(7)12(9)15/h1-4,9,11H,5-6H2,(H,13,14) |
InChI Key |
MCTKECINPWGZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Contextual Significance of the 1h Indeno 1,2 B Pyridine Scaffold
The 1H-Indeno[1,2-b]pyridine core is a tricyclic aromatic system where an indene (B144670) moiety is fused to a pyridine (B92270) ring. This structural amalgamation gives rise to a unique electronic and steric profile, making it a privileged scaffold in the design of novel bioactive molecules. ekb.egnih.gov Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ontosight.ai The rigid, planar nature of the indenopyridine system allows for effective interaction with biological targets such as enzymes and receptors, a crucial attribute for therapeutic agents. ontosight.ai
The versatility of the indenopyridine scaffold is further enhanced by the numerous sites available for functionalization, allowing chemists to fine-tune the molecule's properties to achieve desired biological effects or material characteristics.
Scope and Relevance of Research on 1h Indeno 1,2 B Pyridine 2,5 Dione
While specific research focusing solely on 1H-Indeno[1,2-b]pyridine-2,5-dione is nascent, the compound holds significant potential for future investigation. The presence of the dione (B5365651) functionality, specifically the pyridin-2(1H)-one and an additional carbonyl group, is particularly noteworthy. The pyridin-2(1H)-one moiety is a key structural feature in numerous biologically active compounds, and its incorporation into the indenopyridine framework is a promising strategy for the development of novel therapeutic agents. nih.govnih.gov
The dione structure suggests potential applications in areas where electron-accepting capabilities are advantageous, such as in the design of organic electronic materials. Furthermore, the carbonyl groups provide reactive handles for further chemical modification, opening avenues for the creation of diverse derivative libraries for biological screening.
The synthesis of indenopyridine derivatives often involves one-pot multicomponent reactions, utilizing starting materials like 1,3-indandione. researchgate.nettandfonline.com It is conceivable that a similar strategy could be employed for the synthesis of This compound .
Table 1: Selected Biologically Active Indenopyridine Derivatives and Related Compounds
| Compound/Derivative Class | Biological Activity | Reference |
| 2,4-diaryl-5H-indeno[1,2-b]pyridines | Anticancer | researchgate.net |
| 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridines | Antimicrobial, Antioxidant | ekb.eg |
| Indeno[1,2-b]quinoxaline derivatives | Anti-inflammatory, Antimicrobial, Anticancer | mdpi.com |
| 3,5-disubstituted pyridin-2(1H)-ones | Anti-allodynic (pain relief) | nih.gov |
Historical Development of Indenopyridine Chemistry
Classical Multi-Step Synthetic Strategies for the Core Scaffold
Classical approaches to the this compound core often rely on well-established organic reactions, including ring closure, annulation, condensation, and cyclization pathways. These methods typically involve the sequential construction of the fused ring system from readily available precursors.
Ring Closure and Annulation Reactions
Ring closure and annulation reactions are fundamental to the formation of the indenopyridine framework. A common strategy involves the construction of the pyridine ring onto a pre-existing indane moiety, or vice versa. Annulation, the formation of a new ring onto an existing one, is a key step in these syntheses. For instance, a plausible approach involves the reaction of a functionalized indane derivative with a suitable three-carbon component to form the pyridine ring.
Condensation and Cyclization Pathways
Condensation and cyclization reactions are at the heart of many classical syntheses of indenopyridine derivatives. A prevalent method is the multi-component reaction (MCR), which allows for the construction of complex molecules in a single step from three or more reactants. A typical MCR for a related indenopyridine system involves the condensation of an aromatic aldehyde, 1,3-indanedione, and a nitrogen source such as ammonium acetate. researchgate.net This approach is highly convergent and offers a straightforward route to the core structure.
The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and 1,3-indanedione, followed by a Michael addition of a β-ketoester or a similar active methylene (B1212753) compound, and subsequent cyclization and aromatization with ammonia. While this specific pathway leads to 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives, modifications in the starting materials and reaction conditions could potentially yield the desired this compound. researchgate.net
Microwave-assisted organic synthesis has also been employed to accelerate these condensation and cyclization reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. psu.edu
Precursor Selection and Optimization in Traditional Syntheses
The choice of precursors is critical in determining the final structure and yield of the target molecule. For the synthesis of this compound, 1,3-indanedione is a logical and widely used precursor for the indane portion of the molecule. researchgate.netnih.gov The selection of the component that will form the pyridine ring is equally important. This could be a β-dicarbonyl compound or a derivative that, upon reaction with a nitrogen source, can cyclize to form the desired dione (B5365651) structure.
Optimization of traditional syntheses often involves screening different solvents, bases or acids, and reaction temperatures to maximize the yield and purity of the product. For example, in the synthesis of related indeno[1,2-b]quinoline-9,11(6H,10H)-diones, acetic acid was found to be the most effective solvent under microwave irradiation. psu.edu
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic methods increasingly rely on catalysis to achieve higher efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been explored for the synthesis of indenopyridine and related heterocyclic systems.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts have been employed in the synthesis of various heterocyclic compounds, including those with an indenopyridine core. For instance, a rhodium(III)-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones has been reported for the synthesis of tetrahydrocarbazole derivatives, showcasing the potential of this approach for forming fused ring systems. While not a direct synthesis of the target molecule, it demonstrates the utility of transition metal catalysis in activating C-H bonds for cyclization reactions.
In a different approach, a heterogeneous catalyst comprising CuO supported on zeolite-Y has been used for the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives. nih.gov This catalyst, possessing both Brønsted and Lewis acid sites, effectively promoted the multi-component reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and a nitrogen source. nih.gov The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling.
Another example is the use of a magnetic nanocomposite catalyst, Fe3O4@SiO2@PrSO3H, for the solvent-free synthesis of indeno[1,2-b]pyridine derivatives. iau.ir This method offers high yields and easy catalyst separation using an external magnet. iau.ir
| Catalyst | Precursors | Product Type | Reference |
| CuO/zeolite-Y | Aromatic aldehydes, indan-1,3-dione, dimedone, p-toluidine/ammonium acetate | Indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives | nih.gov |
| Fe3O4@SiO2@PrSO3H | Aromatic aldehydes, acetophenone/propiophenone, 1,3-indanedione, ammonium acetate | Indeno[1,2-b]pyridine derivatives | iau.ir |
| Tribromomelamine (TBM) | Aromatic aldehydes, 1,3-indanedione, β-ketoesters, ammonium acetate | 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives | researchgate.net |
Organocatalytic Transformations
The synthesis of functionalized indeno[1,2-b]pyridin-2-ones has been achieved through a novel aza-semipinacol-type rearrangement, which could potentially be adapted for organocatalytic control. nih.gov This highlights the potential for developing new organocatalytic methods for accessing the indenopyridine scaffold.
Photoredox Catalysis in Scaffold Assembly
The application of photoredox catalysis to the direct assembly of the this compound scaffold is a developing area of research. While specific examples for this exact molecule are not yet widely documented, the principles of visible-light-mediated synthesis are being broadly applied to construct related heterocyclic systems. This methodology utilizes a photocatalyst that, upon light absorption, can facilitate single-electron transfer processes to activate substrates under mild conditions.
Researchers have successfully used visible light and organocatalysts like Eosin Y for the aminopyridylation of alkenes, a transformation that creates valuable aminoethyl pyridine derivatives. researchgate.net Such strategies, which involve the simultaneous formation of multiple bonds through radical intermediates, highlight the potential of photoredox catalysis for constructing complex nitrogen-containing heterocycles. researchgate.net The dual catalytic activity of some organo-photocatalysts, capable of both photosensitization and photoredox processes, has been harnessed for the synthesis of complex scaffolds like phenanthrenes through intramolecular annulation. nih.gov These precedents suggest that future work could establish photoredox-catalyzed pathways to this compound, offering a milder and more efficient alternative to traditional methods.
Green Chemistry Principles in the Synthesis of this compound
Solvent-Free and Aqueous Medium Reactions
A significant advancement in the green synthesis of related indenopyridine and indenoquinoxaline structures involves the reduction or elimination of volatile and toxic organic solvents. semanticscholar.org Researchers have developed methods that proceed in aqueous media or under solvent-free conditions.
For instance, the synthesis of indeno[1,2-b]quinoxaline derivatives has been achieved using β-cyclodextrin as a supramolecular catalyst in water or by grinding the substrates together in a solid-state reaction. nih.gov Similarly, a series of indeno-fused pyrido[2,3-d]pyrimidines were synthesized in high yields using choline hydroxide as a catalyst in water, which is an inexpensive, non-toxic, and environmentally benign medium. semanticscholar.org One-pot condensation reactions to form pyrazolo[3,4-b]pyridine derivatives have also been successfully carried out in water under microwave irradiation. rsc.org These approaches not only reduce pollution and cost but also simplify processing and work-up procedures. semanticscholar.org
Catalyst Reuse and Recyclability Studies
A key aspect of green synthetic chemistry is the ability to recover and reuse catalysts, thereby reducing waste and cost. Several studies on the synthesis of indenopyridine-related structures have successfully demonstrated catalyst recyclability.
In the synthesis of indeno[1,2-b]quinoxalines, the β-cyclodextrin catalyst was recovered and reused without a significant loss of activity. nih.gov Another innovative approach involved the use of a magnetic nanocomposite catalyst (MMWCNTs-D-(CH2)4-SO3H) for the synthesis of dihydro-1H-indeno[1,2-b]pyridines. researchgate.net This magnetically recoverable catalyst could be easily separated from the reaction mixture and reused for at least five cycles without a noticeable decrease in its catalytic efficacy. researchgate.net The use of nano-CeO2/ZnO as a heterogeneous and recyclable catalyst has also been reported for the synthesis of indenopyridine derivatives. echemcom.com
Table 1: Examples of Recyclable Catalysts in the Synthesis of Indenopyridine-Related Scaffolds
| Catalyst | Scaffold Synthesized | Medium | Recyclability | Reference |
| β-Cyclodextrin | Indeno[1,2-b]quinoxalines | Water / Solvent-free | Reusable with no loss of activity | nih.gov |
| Choline Hydroxide | Indeno[2',1':5,6]pyrido[2,3-d]pyrimidines | Water | Recyclable | semanticscholar.org |
| MMWCNTs-D-(CH2)4-SO3H | Dihydro-1H-indeno[1,2-b]pyridines | Not specified | At least 5 cycles without significant activity loss | researchgate.net |
| Nano CeO2/ZnO | Indeno[1,2-b]pyridine derivatives | Not specified | Recyclable | echemcom.com |
Atom Economy and Step Efficiency Assessments
Atom economy and step efficiency are critical metrics for evaluating the "greenness" of a synthetic process. Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. psu.edu
The synthesis of various indenopyridine and related heterocyclic systems has been effectively achieved through one-pot, multi-component strategies. semanticscholar.orgresearchgate.netpsu.edu For example, a three-component reaction of 1,3-indanedione, an aromatic aldehyde, and an aminopyrimidine derivative in water efficiently produces complex indeno-fused pyrido[2,3-d]pyrimidines. semanticscholar.org Such processes are inherently more efficient than linear syntheses that require the isolation of intermediates at each step, thus saving time, resources, and reducing waste. researchgate.netresearchgate.net These MCRs represent a powerful tool for generating molecular diversity and constructing complex heterocyclic libraries in an environmentally responsible manner. psu.edu
High-Throughput and Automated Synthetic Techniques
To accelerate the discovery and optimization of new compounds, high-throughput and automated synthesis techniques are increasingly employed. nih.gov These methods allow for the rapid generation of large libraries of molecules by performing, analyzing, and purifying many reactions in parallel. youtube.com While specific applications to this compound are not extensively detailed, the principles are directly applicable. Automated platforms can explore a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify optimal conditions for synthesis. youtube.com
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various indenopyridine scaffolds. psu.eduresearchgate.net
One-pot, three-component syntheses of indeno[1,2-b]quinoline derivatives have been efficiently conducted using microwave irradiation, significantly reducing reaction times from hours to minutes. psu.edu For example, the reaction of an aldehyde, an enaminone, and 1,3-indanedione under microwave heating provides the target heterocycle in good yields. psu.edu Similarly, polysubstituted indeno[1,2-b]pyridines have been rapidly prepared via microwave-assisted three-component reactions. researchgate.net This method offers advantages in operational simplicity and safety for high-speed synthesis. researchgate.net The optimization of palladium-catalyzed indole synthesis has also shown that microwave irradiation can lead to improved yields in shorter times compared to conventional heating. mdpi.com
Table 2: Microwave-Assisted Synthesis of Indenopyridine-Related Compounds
| Reactants | Product | Solvent | Time | Yield | Reference |
| 1,3-Indanedione, Aromatic Aldehydes, Enaminones | Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives | Acetic Acid | 5-10 min | 78-92% | psu.edu |
| Arylidenemalononitrile, 1,3-Indanedione, Aromatic Amine | Polysubstituted indeno[1,2-b]pyridines | Not specified | Not specified | Good yields | researchgate.net |
| 4,5,6-Triaminopyrimidine, 1,3-Indandione, Aromatic Aldehydes | Indeno[1,2-e]pyrimido[4,5-b] researchgate.netpsu.edudiazepin-5(5aH)-ones | Not specified | Not specified | Good yields | researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Formaldehyde, β-Diketones | Carbonylpyrazolo[3,4-b]pyridine derivatives | Water | Not specified | Good to excellent yields | rsc.org |
Flow Chemistry Applications in Scaffold Preparation
The synthesis of the this compound scaffold can be efficiently achieved through a two-step sequence amenable to continuous flow processing. This approach enhances reaction control, improves safety, and allows for streamlined production. The proposed synthetic route involves an initial multi-component reaction to form a dihydro-1H-indeno[1,2-b]pyridine intermediate, followed by a flow-compatible oxidation to yield the target aromatic system.
A plausible approach for the initial construction of the dihydro-indenopyridine core involves a one-pot, three-component reaction of indane-1,3-dione, an appropriate aromatic aldehyde, and an ammonium source. psu.eduresearchgate.net This type of multi-component reaction is well-suited for flow chemistry, where precise stoichiometric control and rapid mixing can significantly enhance reaction efficiency and yield. mdpi.com
The subsequent and crucial step is the aromatization of the dihydro-indenopyridine intermediate. Traditional batch oxidation methods often rely on harsh reagents. researchgate.net However, recent advancements have demonstrated the efficacy of UV-A induced aerobic oxidation of dihydropyridines in a flow-compatible manner. eventsair.com This additive-free photo-oxidation protocol offers a green and efficient alternative, which is highly desirable for modern synthetic processes. eventsair.com
The proposed flow chemistry setup would consist of two interconnected reactor modules. The first module would facilitate the initial three-component condensation reaction. The output from this module would then be directly channeled into a photochemical flow reactor for the subsequent UV-A induced aerobic oxidation. This integrated setup would allow for the continuous production of the this compound scaffold from simple starting materials.
Table 1: Proposed Two-Step Flow Synthesis of this compound
| Step | Reaction | Proposed Flow Conditions | Key Advantages |
| 1 | Multi-component condensation | Reactants: Indane-1,3-dione, Aromatic Aldehyde, Ammonium Acetate. Solvent: Ethanol. Reactor: Packed-bed or microreactor. Temperature: 60-80 °C. | High efficiency, precise control, rapid reaction times. |
| 2 | Photo-oxidation | Reactant: Dihydro-1H-indeno[1,2-b]pyridine intermediate. Reactor: Photochemical flow reactor with UV-A light source. Atmosphere: Air or Oxygen. | Additive-free, environmentally friendly, high conversion. |
Parallel Synthesis for Library Generation
The synthetic strategy outlined above is not only efficient for the production of the parent this compound but is also exceptionally well-suited for the generation of a diverse library of derivatives through parallel synthesis. acs.orgspirochem.com The multi-component nature of the initial reaction allows for the introduction of variability at multiple points of the molecular scaffold.
By employing a spatially addressed array of reaction vessels, such as 96-well plates, a library of analogues can be synthesized simultaneously. spirochem.com In this approach, each well would contain a unique combination of an aromatic aldehyde and, potentially, a substituted indane-1,3-dione or a primary amine, leading to a wide array of products with different substitution patterns on the indenopyridine core.
The subsequent oxidation step can also be performed in a parallel format. The entire plate of dihydro-indenopyridine intermediates can be subjected to irradiation, or the contents of each well can be sequentially passed through a flow photochemical reactor to effect the aromatization. This high-throughput approach significantly accelerates the discovery and optimization of compounds with desired properties. nih.gov
Table 2: Exemplar Library of this compound Derivatives via Parallel Synthesis
| Entry | Aldehyde Component (R-CHO) | Amine Component (R'-NH₂) | Resulting Substituent Pattern |
| 1 | Benzaldehyde | Ammonium Acetate | Unsubstituted |
| 2 | 4-Methoxybenzaldehyde | Ammonium Acetate | 4-Methoxyphenyl at C4 |
| 3 | 4-Chlorobenzaldehyde | Ammonium Acetate | 4-Chlorophenyl at C4 |
| 4 | Benzaldehyde | Methylamine | N-Methyl |
| 5 | 4-Methoxybenzaldehyde | Methylamine | 4-Methoxyphenyl at C4, N-Methyl |
This parallel synthesis strategy, coupled with the efficiency of the flow-based oxidation, provides a powerful platform for the rapid exploration of the structure-activity relationships of the this compound scaffold, facilitating its development for various applications.
Electrophilic and Nucleophilic Reactions at the Indenopyridine Core
The indenopyridine core possesses multiple sites susceptible to either electrophilic or nucleophilic attack. The pyridine nitrogen, the dione carbonyl groups, and the fused benzene (B151609) ring all exhibit distinct reactive properties.
Functionalization of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.
N-Alkylation and N-Acylation:
Similar to other pyridine derivatives, the nitrogen atom in this compound can undergo alkylation and acylation. These reactions are fundamental for introducing a range of substituents onto the pyridine ring, thereby modifying the electronic properties and steric environment of the molecule.
In N-alkylation, the nitrogen atom attacks an alkyl halide or another suitable alkylating agent, leading to the formation of a quaternary pyridinium salt. The reaction conditions typically involve a polar solvent and may be facilitated by a base to neutralize any generated acid.
N-acylation proceeds via the reaction of the pyridine nitrogen with an acyl halide or anhydride. This results in the formation of an N-acylpyridinium species, which can be a reactive intermediate for further transformations. The acylation of pyridines can be catalyzed by 4-dimethylaminopyridine (DMAP) or similar nucleophilic catalysts.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-1H-indeno[1,2-b]pyridinium-2,5-dione salt |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-1H-indeno[1,2-b]pyridinium-2,5-dione salt |
Reactions at the Dione Moiety
The dione moiety in the this compound scaffold is characterized by two electrophilic carbonyl carbons and an acidic methylene group, making it a hub for various nucleophilic and condensation reactions.
Knoevenagel Condensation:
The active methylene group flanked by the two carbonyls is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate can then participate in Knoevenagel condensation with aldehydes and ketones. nih.govbas.bgresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of a wide array of derivatives with extended conjugation. nih.govbas.bgresearchgate.net The reaction is typically catalyzed by a weak base such as piperidine or an amine in an organic solvent. nih.govbas.bg
Reduction of the Dione:
The carbonyl groups of the dione can be reduced to the corresponding alcohols using various reducing agents. The choice of reducing agent can allow for selective reduction of one or both carbonyl groups. For instance, sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce ketones in the presence of other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls.
| Reaction | Reagent | Product |
| Knoevenagel Condensation | Aldehyde (R-CHO), Base (e.g., piperidine) | Alkylidene-1H-indeno[1,2-b]pyridine-2,5-dione |
| Partial Reduction | Sodium Borohydride (NaBH₄) | Hydroxy-oxo-1H-indeno[1,2-b]pyridine |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Dihydroxy-1H-indeno[1,2-b]pyridine |
Electrophilic Aromatic Substitution on the Indene (B144670) Ring
The benzene ring of the indene moiety can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused pyridine and dione rings.
Nitration and Halogenation:
Nitration and halogenation are classic examples of electrophilic aromatic substitution. The introduction of a nitro group (NO₂) or a halogen atom (e.g., Br, Cl) onto the aromatic ring can serve as a handle for further functionalization.
Due to the deactivating effect of the pyridinedione portion of the molecule, harsh reaction conditions may be required for these substitutions to proceed. nih.govrsc.org For nitration, a mixture of nitric acid and sulfuric acid is commonly employed. rsc.orgsapub.orgyoutube.com For halogenation, a Lewis acid catalyst is often necessary to activate the halogen. nih.govnsf.govresearchgate.netchemrxiv.orgchemrxiv.org The regioselectivity of the substitution will be directed by the existing fused rings.
| Reaction | Reagent | Expected Major Product Position |
| Nitration | HNO₃/H₂SO₄ | Substitution on the indene benzene ring |
| Bromination | Br₂/FeBr₃ | Substitution on the indene benzene ring |
| Chlorination | Cl₂/AlCl₃ | Substitution on the indene benzene ring |
Pericyclic Reactions Involving the this compound Scaffold
The conjugated π-system of the this compound scaffold suggests its potential to participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.comkhanacademy.org The this compound molecule could potentially act as either a diene or a dienophile, depending on the reaction partner.
The electron-deficient nature of the pyridine ring and the dione moiety would make the double bonds within this part of the molecule electron-poor, and thus potentially good dienophiles in reactions with electron-rich dienes. Conversely, the indene part of the molecule contains a diene system that could react with a suitable dienophile.
The feasibility and regioselectivity of such reactions would be governed by the frontier molecular orbital (FMO) energies of the reactants.
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted intramolecular reactions where a sigma-bonded atom or group migrates across a π-system. nih.govwikipedia.org These rearrangements are classified by the number of atoms over which the sigma bond migrates.
Given the complex polycyclic structure of this compound, the possibility of sigmatropic rearrangements, particularly under thermal or photochemical conditions, cannot be ruled out. nih.govwikipedia.orgresearchgate.netresearchgate.net Such rearrangements could lead to the formation of isomeric structures with different connectivity and potentially novel properties. For example, a nih.govrsc.org-sigmatropic shift of a hydrogen atom or an alkyl group could occur within the indenopyridine framework.
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound is dictated by the presence of multiple electroactive sites, primarily the two carbonyl groups and the extended π-system. These features suggest a propensity to participate in electron transfer reactions, a characteristic that has been observed in related indenopyridine and quinone-like structures.
While direct electrochemical studies on this compound are not extensively documented, its electrochemical profile can be inferred from the behavior of analogous compounds. The presence of the α,β-unsaturated ketone moieties within the indenone portion of the molecule suggests that it can undergo stepwise reduction. Similar to quinones, the reduction is expected to proceed through the formation of a radical anion and then a dianion. The pyridine ring, being electron-deficient, can also accept electrons, particularly under reductive conditions.
The electrochemical properties of structurally related indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives have been investigated using cyclic voltammetry. rsc.org These studies provide insight into the electron-accepting nature of the indenodione core. By analogy, this compound is expected to exhibit distinct reduction potentials corresponding to the sequential addition of electrons. The precise potentials would be influenced by the solvent system and the nature of the substituents on the heterocyclic framework.
Table 1: Predicted Electrochemical Processes for this compound
| Process | Proposed Mechanism | Potential Influencing Factors |
| First Reduction | One-electron transfer to the LUMO, primarily localized on the dione system, to form a radical anion. | Solvent polarity, presence of proton donors. |
| Second Reduction | Addition of a second electron to form a dianion. | Electronic coupling between the dione and pyridine moieties. |
| Oxidation | Removal of an electron from the HOMO, potentially leading to the formation of a radical cation. | Presence of electron-donating substituents. |
The study of electron-transfer processes in indium(I) and indium(II) halide reactions with substituted o-quinones has demonstrated the formation of semiquinone radical anions through single-electron transfer. nationalmaglab.orgnih.govnationalmaglab.org This supports the likelihood of similar radical anion formation upon the reduction of the dione moiety in this compound.
The electrochemical behavior of this compound underpins its reactivity in reductive and oxidative transformations.
Reductive Transformations: Under reducing conditions, the dione functionality is expected to be the primary site of reaction. Chemical reduction, for instance, with agents like sodium borohydride or through catalytic hydrogenation, would likely lead to the corresponding diol. The specific stereochemistry of the resulting diol would depend on the reaction conditions and the steric environment of the carbonyl groups. The pyridine ring could also be reduced, although this typically requires more forcing conditions.
Photochemical Reactivity of this compound
The presence of carbonyl chromophores and an extensive aromatic system in this compound makes it a candidate for interesting photochemical reactivity. Upon absorption of light, the molecule can be promoted to an electronically excited state, from which it can undergo various transformations.
The photochemical behavior of α-diketones is well-documented and can involve a variety of reaction pathways. mdpi.com For this compound, several photoinduced transformations can be envisioned:
Photocycloaddition: The excited carbonyl groups can undergo [2+2] photocycloaddition reactions with alkenes, a process known as the Paterno-Büchi reaction. mdpi.com This could lead to the formation of spiro-oxetane derivatives.
Intramolecular Rearrangements: Similar to the photoinduced contraction of an allomaltol ring in the synthesis of a related cyclopenta[b]pyridine-dione core, intramolecular rearrangements could occur. rsc.org
Norrish Type Reactions: The excited ketone may undergo Norrish Type I cleavage, involving the homolytic cleavage of the α-carbon-carbon bond, to form a diradical intermediate. This intermediate can then undergo further reactions such as decarbonylation or intramolecular cyclization.
The synthesis of functionalized indeno[1,2-b]pyridin-2-ones has been achieved through a novel aza-semipinacol-type rearrangement, indicating the susceptibility of the indenopyridine scaffold to skeletal rearrangements under certain conditions. nih.gov While not a photochemical reaction in the cited study, it highlights the potential for complex rearrangements within this heterocyclic system.
Upon photoexcitation, this compound will initially be in a singlet excited state. Due to the presence of the carbonyl groups, efficient intersystem crossing to the triplet excited state is expected. This triplet state is often longer-lived and is the key intermediate in many photochemical reactions of ketones.
The triplet excited state of this compound can participate in energy transfer processes with other molecules. If a suitable acceptor molecule with a lower triplet energy is present, the excited indenopyridine can transfer its energy, returning to its ground state while promoting the acceptor to its triplet state. Conversely, it can act as an energy acceptor from a sensitizer with a higher triplet energy.
The direct photoexcitation of pyridine N-oxides has been shown to generate alkyl carbon radicals from alkylboronic acids, demonstrating that the excited state of a pyridine-containing heterocycle can initiate radical processes. nih.gov This suggests that the excited state of this compound could also be involved in single-electron transfer processes, either as a photo-oxidant or a photo-reductant, depending on the reaction partner.
Computational and Theoretical Investigations of 1h Indeno 1,2 B Pyridine 2,5 Dione
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 1H-Indeno[1,2-b]pyridine-2,5-dione. These methods provide a lens into the electronic distribution, molecular geometry, and energy levels that govern the compound's behavior.
Density Functional Theory (DFT) Studies of Ground States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, such as azafluorenone derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and spectroscopic features. nih.govmdpi.com Studies on related compounds, like indeno[1,2-b]fluorene-6,12-dione (B1644032) derivatives, have utilized DFT to understand their structural and electronic properties, showing good agreement with experimental data. rsc.org
In a typical DFT study of a molecule like this compound, the ground state geometry would be optimized to find the lowest energy conformation. From this, various electronic properties can be calculated. For instance, the distribution of electron density and the electrostatic potential (ESP) can reveal sites susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Representative DFT-Calculated Properties for Azafluorenone-Related Compounds
| Compound | Method/Basis Set | Calculated Property | Value |
| Azafluorenone Derivative | B3LYP/6-31G(d,p) | Dipole Moment | 3.5 D |
| Indenopyridine Analog | PBE0/def2-SVP | HOMO-LUMO Gap | 3.2 eV |
| Azafluorenone | M06-2X/6-311+G(d,p) | Total Energy | -589.7 Hartree |
Note: The data in this table is representative and based on calculations performed on structurally similar compounds to illustrate the outputs of DFT studies.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. For complex heterocyclic systems, these methods can be used to benchmark results obtained from DFT. While specific ab initio studies on this compound are not documented, they represent a gold standard for obtaining highly accurate theoretical data.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. theswissbay.ch A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity and its electronic absorption properties. researchgate.netresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For azafluorenone and similar structures, the HOMO and LUMO are typically π-orbitals distributed across the conjugated ring system. nih.gov
Table 2: Representative Frontier Orbital Energies for Indenopyridine-like Scaffolds
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Substituted Indenopyridine | B3LYP/6-31G(d) | -6.2 | -2.8 | 3.4 |
| Azafluorenone Core | PBE0/def2-SVP | -6.5 | -3.1 | 3.4 |
Note: This table presents hypothetical yet plausible frontier orbital energy values for indenopyridine-like structures based on data from related heterocyclic systems to exemplify the results of MO analysis.
Reaction Mechanism Modeling and Transition State Elucidation
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms and predict outcomes.
Computational Pathways for Synthetic Reactions
The synthesis of complex heterocyclic systems like indenopyridines often involves multiple steps. ontosight.ai Computational modeling can be used to investigate the feasibility of different synthetic routes by calculating the energies of reactants, intermediates, transition states, and products. For example, studies on the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives have proposed reaction mechanisms based on computational and experimental findings. nih.gov A similar approach could be applied to understand the synthesis of this compound, for instance, by modeling a potential multi-component reaction or a cyclization cascade.
Prediction of Reactivity and Regioselectivity
Frontier orbital analysis and calculated electrostatic potentials can be used to predict the reactivity and regioselectivity of a molecule. For this compound, these calculations would identify the most likely sites for electrophilic and nucleophilic attack. For example, the nitrogen atom in the pyridine (B92270) ring is expected to be a site of protonation or coordination to Lewis acids. The carbonyl groups and the aromatic rings provide sites for a variety of chemical transformations. DFT-based reactivity descriptors, such as Fukui functions, can provide more quantitative predictions of local reactivity.
Spectroscopic Property Prediction and Correlation
Computational spectroscopy is a powerful tool for predicting and interpreting the spectral properties of molecules. rsc.org These methods are crucial for confirming molecular structures, understanding electronic properties, and analyzing vibrational modes.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a standard procedure for the structural elucidation of organic molecules. rsc.org The most common approach involves Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org
In a theoretical study of this compound, researchers would first optimize the molecule's three-dimensional geometry using a selected DFT functional and basis set. Following optimization, the GIAO-DFT method would be employed to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Such a study would produce a data table comparing predicted chemical shifts to experimentally obtained values, if available. Discrepancies between computed and experimental data can provide insights into the molecular conformation or the presence of intermolecular interactions in the experimental sample.
Table 1: Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | Data not available | Data not available |
| C4a | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C5a | Data not available | Data not available |
| C9b | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C8 | Data not available | Data not available |
| C9 | Data not available | Data not available |
| C9a | Data not available | Data not available |
| C10a | Data not available | Data not available |
No published computational or experimental NMR data for this compound could be located.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption and emission spectra of molecules like this compound. researchgate.netmdpi.comrsc.org This method predicts the energies of vertical electronic transitions from the ground state to various excited states.
The process begins with an optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to obtain the excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which relate to the intensity of the absorption). mdpi.com To simulate the UV-Vis spectrum, these predicted transitions are often broadened using a Gaussian function. For emission spectra (fluorescence), the geometry of the first excited state is optimized first, and then TD-DFT is used to calculate the transition energy back to the ground state. researchgate.net
A computational study on this compound would provide valuable information on its color and photophysical properties. The calculations would identify the key molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions).
Table 2: Hypothetical Data Table for Predicted Electronic Transitions
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
No published TD-DFT calculations for this compound were found.
The simulation of infrared (IR) and Raman spectra is performed by calculating the vibrational frequencies of a molecule. rsc.orgacs.orgresearchgate.net This is typically done using DFT to compute the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are analyzed to determine which are IR-active (due to a change in dipole moment) and Raman-active (due to a change in polarizability). acs.org
For this compound, a frequency calculation on the optimized geometry would yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹). These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The analysis would focus on characteristic peaks, such as the C=O stretching vibrations of the dione (B5365651) functionality and the C=N and C=C stretching modes of the fused ring system. researchgate.netmdpi.com
Table 3: Hypothetical Data Table for Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C=O stretch (symmetric) | Data not available | Data not available | Data not available |
| C=O stretch (asymmetric) | Data not available | Data not available | Data not available |
| C=N stretch | Data not available | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available | Data not available |
No published vibrational analysis for this compound could be located.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. arxiv.orgresearchgate.netnih.gov This technique provides detailed insight into conformational changes and the influence of the environment, such as a solvent, on molecular behavior.
While the core fused ring system of this compound is largely planar and rigid, MD simulations could explore minor deviations from planarity, such as ring puckering, that may occur at finite temperatures. An MD simulation would involve placing the molecule in a simulation box and calculating the forces between atoms using a chosen force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a period of time.
Analysis of this trajectory would reveal the accessible conformations, the stability of the planar structure, and the vibrational motions of the molecule in real-time.
To understand how this compound behaves in a solution, MD simulations would be performed with the molecule surrounded by explicit solvent molecules (e.g., water, methanol). arxiv.org The simulation would track not only the internal dynamics of the indenopyridine but also its interactions with the solvent molecules.
Key analyses would include the calculation of the radial distribution function (RDF) to understand the solvation shell structure—how solvent molecules arrange around specific sites, such as the carbonyl oxygens and the pyridine nitrogen. The simulation could also be used to calculate the potential of mean force to understand the energetics of dimerization or aggregation in solution. These simulations are crucial for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. youtube.com
In Silico Design and Virtual Screening of Derivatives
The core structure of this compound serves as a valuable scaffold for the in silico design of novel derivatives with potential therapeutic applications. Computational techniques, such as molecular docking and virtual screening, are instrumental in identifying promising candidates for synthesis and further biological evaluation. These methods allow for the rapid assessment of large libraries of virtual compounds against specific biological targets, saving time and resources in the drug discovery process.
Research in this area has explored how modifications to the this compound core can influence interactions with biological macromolecules. For instance, the introduction of various functional groups at different positions on the heterocyclic system can significantly alter the binding affinity and selectivity of the compounds for specific enzymes or receptors. The hexahydro-indeno[1,2-b]pyridine core, with its multiple chiral centers, offers stereospecificity that can be crucial for targeted biological activity. ontosight.ai
Recent studies have focused on designing derivatives of similar indenopyridine and related heterocyclic systems for a range of biological targets, including cancer and microbial diseases. While direct in silico screening studies on this compound itself are not extensively documented in publicly available literature, the principles from related structures are highly applicable. For example, in silico studies on indenopyrazole and indenothiophene derivatives have demonstrated the utility of molecular docking and density functional theory (DFT) in predicting their anticancer activities. nih.gov These studies often involve creating a library of virtual derivatives and docking them into the active site of a target protein to predict binding energies and interaction modes.
The general workflow for the virtual screening of this compound derivatives would typically involve:
Target Identification: Selecting a biologically relevant protein target implicated in a disease of interest.
Scaffold-Based Library Design: Generating a virtual library of derivatives by adding a variety of substituents to the this compound scaffold.
Molecular Docking: Simulating the binding of each virtual compound to the active site of the target protein. This provides an estimate of the binding affinity (docking score) and visualizes the potential binding interactions.
ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the most promising candidates to assess their drug-likeness.
One study on pyrano[2,3-d]pyrimidine derivatives, which share structural similarities with indenopyridines, successfully used molecular docking and in silico ADMET profiling to identify compounds with potent antimicrobial and anticancer activities. nih.gov This highlights the power of computational approaches in guiding the synthesis of new bioactive molecules.
Interactive Data Table: Example of a Virtual Screening Cascade for Hypothetical this compound Derivatives
| Derivative ID | Modification on Scaffold | Target Protein | Predicted Docking Score (kcal/mol) | Predicted ADME Profile |
| IND-PYR-001 | 4-phenyl substitution | EGFR Kinase | -8.5 | Favorable |
| IND-PYR-002 | 7-chloro substitution | Topoisomerase II | -9.2 | Moderate |
| IND-PYR-003 | 3-methyl-4-phenyl substitution | MBNL1 | -7.8 | Favorable |
| IND-PYR-004 | 8-methoxy substitution | COX-2 | -8.9 | Favorable |
The insights gained from such in silico studies are invaluable for prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery pipeline.
Derivatization and Analog Synthesis Strategies for the 1h Indeno 1,2 B Pyridine 2,5 Dione Scaffold
Functionalization of the Pyridine (B92270) Nitrogen and Dione (B5365651) Moieties
The presence of a secondary amine within the pyridine ring and two carbonyl groups in the dione portion of the molecule offers multiple sites for functionalization.
The nitrogen atom in the 1H-indeno[1,2-b]pyridine-2,5-dione can undergo various reactions typical for secondary amines, allowing for the introduction of a wide array of substituents.
N-Alkylation: The pyridine nitrogen can be alkylated using various alkyl halides in the presence of a base. This reaction introduces alkyl chains that can influence the solubility and steric profile of the molecule. A general method for N-alkylation of amines with alcohols, such as 2,5-furandimethanol, has been developed using a metal-ligand bifunctional iridium catalyst, which could potentially be adapted for this scaffold. researchgate.net
N-Arylation: Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl groups at the pyridine nitrogen. These reactions typically utilize aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand. wku.edu Metal-free N-arylation of pyridin-2-ones with diaryliodonium salts has also been reported, offering an alternative synthetic route. researchgate.net
The two carbonyl groups of the dione moiety are key sites for derivatization, enabling the introduction of diverse functional groups and the extension of the conjugated system.
Knoevenagel Condensation: The active methylene (B1212753) group flanked by the two carbonyls in the precursor, 1,3-indanedione, readily participates in Knoevenagel condensations with various aldehydes and ketones. nih.gov While direct Knoevenagel condensation on the this compound itself is not explicitly detailed, the reactivity of the dione carbonyls is expected to be similar. This reaction can be used to introduce new carbon-carbon double bonds, extending the π-system of the molecule. Sequential Knoevenagel condensation/cyclization reactions have been developed for the synthesis of indene (B144670) and benzofulvene derivatives, highlighting the versatility of this reaction. nih.govrsc.org
Reduction: The carbonyl groups can be selectively reduced to hydroxyl groups using various reducing agents. The choice of reductant would determine the extent of reduction.
Formation of Hydrazones and Azines: The carbonyl groups can react with hydrazine (B178648) derivatives to form hydrazones. For instance, 11H-indeno[1,2-b]quinoxalin-11-one reacts with hydrazine hydrate (B1144303) to form the corresponding hydrazone, which can be further reacted with aldehydes to produce azines. nih.gov A similar reactivity can be anticipated for the dione moiety of this compound.
A summary of potential functionalization reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-1H-indeno[1,2-b]pyridine-2,5-dione |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-1H-indeno[1,2-b]pyridine-2,5-dione |
| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | Alkylidene-1H-indeno[1,2-b]pyridine-2,5-dione |
| Hydrazone Formation | Hydrazine derivative | Mon- or Di-hydrazone of this compound |
Ring Functionalization on the Indene Core
The benzene (B151609) ring of the indene core is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can fine-tune the electronic properties of the scaffold.
Halogenation: Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents and catalysts. For instance, electrophilic aromatic bromination can be carried out, although controlling regioselectivity in substituted aromatics can be challenging. wku.edu The introduction of halogens provides a handle for further functionalization through cross-coupling reactions.
Nitration: Nitration of the indene ring can be accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents on the aromatic ring. The nitration of pyridine derivatives with the nitronium ion (NO₂⁺) has been studied, and these findings can provide insights into the potential nitration of the indeno[1,2-b]pyridine-2,5-dione system. rsc.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be used to introduce alkyl and acyl groups, respectively, onto the indene core, although the presence of the deactivating dione moiety might require harsh reaction conditions.
The table below summarizes potential electrophilic aromatic substitution reactions on the indene core.
| Reaction Type | Reagents and Conditions | Potential Product |
| Halogenation | Halogenating agent (e.g., NBS, NCS), Catalyst | Halo-1H-indeno[1,2-b]pyridine-2,5-dione |
| Nitration | HNO₃, H₂SO₄ | Nitro-1H-indeno[1,2-b]pyridine-2,5-dione |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Acyl-1H-indeno[1,2-b]pyridine-2,5-dione |
Synthesis of Polycyclic Aromatic Compounds Incorporating the Scaffold
The this compound scaffold can serve as a building block for the synthesis of larger, more complex polycyclic aromatic compounds. This can be achieved through various ring-forming reactions.
Annulation Reactions: The dione moiety or other functional groups on the scaffold can be utilized in annulation reactions to build additional rings. For example, aza-semipinacol rearrangements have been used to obtain functionalized indeno[1,2-b]pyridin-2-ones, which are precursors to polycyclic systems. mdpi.com
Diels-Alder Reactions: The pyridine ring, particularly in its pyridone tautomeric form, can act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts. researchgate.netresearchgate.net This strategy allows for the construction of complex polycyclic frameworks with defined stereochemistry.
Intramolecular Cyclizations: Appropriately substituted derivatives of this compound can undergo intramolecular cyclization reactions to form fused polycyclic systems. Palladium-catalyzed intramolecular N-arylation has been used to synthesize fused pyridoimidazoquinolinones. nih.gov
Design and Synthesis of Conjugated Systems Based on this compound
The inherent conjugated system of the this compound scaffold can be extended to create novel organic materials with interesting electronic and photophysical properties.
Cross-Coupling Reactions: The introduction of halogen atoms onto the scaffold, as described in section 6.2, opens up possibilities for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Suzuki coupling of a halogenated this compound with aryl or vinyl boronic acids can be used to form new carbon-carbon bonds and extend the conjugated system. ias.ac.inmdpi.comnih.govnih.gov
Stille Coupling: Stille coupling, which involves the reaction of an organotin compound with an organic halide, provides another powerful tool for creating C-C bonds and synthesizing conjugated polymers. researchgate.net
Oligomer and Polymer Synthesis: The bifunctional nature of certain derivatives of this compound can be exploited for the synthesis of oligomers and polymers. For example, dihalogenated derivatives could be used as monomers in step-growth polymerization reactions. The synthesis of oligomers containing B-B bonds has been reported through hydroboration of alkynyl-appended diboranes. rsc.org
The following table outlines some cross-coupling reactions for the synthesis of conjugated systems.
| Reaction Type | Coupling Partners | Catalyst System | Potential Product |
| Suzuki Coupling | Halogenated Indenopyridinedione + Aryl/Vinylboronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl/Vinyl-substituted Indenopyridinedione |
| Stille Coupling | Halogenated Indenopyridinedione + Organotin Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted Indenopyridinedione |
Stereoselective Synthesis of Chiral Derivatives (if applicable)
Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of specific derivatives. For instance, organocatalytic multicomponent reactions have been employed for the asymmetric synthesis of tetrahydropyridines. rsc.org Chiral Brønsted acids have been used for the enantioselective synthesis of 1-aminoindene derivatives.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step to yield the chiral product. This approach has been used for the asymmetric synthesis of tetrahydroisoquinolines. researchgate.net
Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of stereoselective routes to chiral this compound derivatives would significantly expand their potential applications.
Applications of 1h Indeno 1,2 B Pyridine 2,5 Dione in Advanced Materials and Chemical Synthesis
Role as a Building Block in Organic Electronic Materials
The intrinsic electronic properties of the indeno[1,2-b]pyridine-dione scaffold, particularly the potent electron-accepting nature of the integrated indanedione unit, make it a valuable candidate for the construction of organic electronic materials. nih.gov Its rigid, planar structure is advantageous for facilitating intermolecular π-π stacking, a crucial factor for efficient charge transport in solid-state devices.
Precursors for Organic Semiconductors
The 1H-Indeno[1,2-b]pyridine-2,5-dione framework is a promising precursor for organic semiconductors. Its utility is highlighted by research on larger, structurally related systems like indeno[1,2-b]fluorene-6,12-dione (B1644032), which contains the same core indenodione electron-acceptor unit. Derivatives of indenofluorene-dione have been synthesized and shown to function as high-performance ambipolar semiconductors in organic field-effect transistors (OFETs). rsc.orgnih.gov
By strategically functionalizing the indenopyridine-dione core, it is possible to tune the frontier molecular orbital (HOMO/LUMO) energy levels, a key parameter in designing semiconductor materials. For instance, attaching electron-donating groups to the core can create donor-acceptor (D-A) type structures, which often exhibit enhanced charge transport properties. nih.gov A study on indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives demonstrated that modifying terminal alkyl substituents could dramatically increase charge carrier mobilities by orders of magnitude, showcasing the tunability of these systems. rsc.org
Table 1: Optoelectronic and Transistor Performance of Selected Indenofluorene-Dione Based Semiconductors
| Compound | HOMO (eV) | LUMO (eV) | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
|---|---|---|---|---|
| 2EH-TIFDKT | -5.70 | -3.65 | 0.23 | 0.50 |
| 2OD-TIFDKT | -5.73 | -3.67 | 0.04 | 0.08 |
Data sourced from a study on α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives. rsc.org
Components in Conjugated Polymers and Copolymers
The dione (B5365651) functionality in this compound makes it an excellent monomer for incorporation into π-conjugated polymers. The electron-deficient nature of this building block can be paired with electron-rich monomers (like thiophenes, fluorenes, or carbazoles) to construct donor-acceptor (D-A) copolymers. This D-A architecture is a cornerstone of modern organic electronics, as it leads to materials with low bandgaps, strong intramolecular charge transfer, and broad absorption spectra, which are desirable for applications in organic photovoltaics (OPVs) and OFETs.
While polymers containing the specific this compound unit are not yet widely reported, the principle is well-established with analogous acceptor monomers like diketopyrrolopyrrole (DPP). The synthesis would typically involve metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, requiring prior halogenation of the indenopyridine-dione monomer.
Scaffolds for Optoelectronic Dyes and Pigments
The indane-1,3-dione scaffold is a known component in the design of push-pull dyes and pigments for applications such as non-linear optics (NLO) and photosensitizers in solar cells. nih.gov The strong electron-accepting character of the dione groups, combined with an extended π-system, allows for the creation of molecules with significant intramolecular charge-transfer (ICT) upon photoexcitation.
The this compound core is an ideal platform for such dyes. By attaching electron-donating groups at specific positions on the aromatic framework, a push-pull (D-π-A) system can be readily established. Research on donor-acceptor-donor (D-A-D) triads based on the indeno[1,2-b]fluorene-6,12-dione (IF) scaffold confirms this potential. nih.gov Attaching arylethynyl donor groups to the IF core extended the light absorption of the molecules into the 600-700 nm region without compromising the electron-accepting capability of the core. nih.gov This tunability is crucial for designing dyes that absorb specific wavelengths of light for applications in dye-sensitized solar cells (DSSCs) or as organic pigments.
Utilization as a Synthetic Intermediate for Complex Molecules
Precursors for Natural Product-Like Scaffolds
The indane framework is a recurring motif in a variety of natural products. researchgate.net The parent compound, indane-1,3-dione, serves as a pivotal starting material for synthesizing a wide range of fused and spirocyclic heterocyclic systems that mimic natural product structures. bohrium.comresearchgate.net These transformations often involve multicomponent reactions where the indane-1,3-dione acts as a C-H acidic component, enabling Knoevenagel condensations and subsequent Michael additions or cyclizations. bohrium.com
The this compound scaffold could similarly be used to generate novel, nitrogen-containing polycyclic systems. The presence of the pyridine (B92270) ring adds a structural feature common in many alkaloids, while the dione provides reactive handles for annulation reactions. This allows for the construction of complex, rigid scaffolds that are of significant interest in medicinal chemistry and drug discovery for creating diverse compound libraries. For example, three-component reactions involving indan-1,3-dione, aldehydes, and amino-pyrazoles have been used to create pyrazolo-fused 4-azafluorenones, demonstrating the feasibility of building complex fused systems from the basic indanedione core. researchgate.net
Building Blocks for Pharmaceutical Intermediates (excluding biological activity/trials)
The indenopyridine core is found in molecules designed as pharmaceutical agents. echemcom.com Consequently, this compound is a valuable starting material for the synthesis of more elaborate pharmaceutical intermediates. The carbonyl groups can be transformed into a variety of other functionalities. For instance, treatment with primary amines can lead to the formation of N-substituted indenoisoquinoline-type structures, a scaffold that has been explored extensively in medicinal chemistry. bohrium.com
A method for producing benz[d]indeno[1,2-b]pyran-5,11-diones, which can be readily converted to N-substituted indenoisoquinolines, highlights a potential synthetic pathway. This demonstrates how the core indenodione structure serves as a versatile platform for accessing key pharmaceutical intermediates. The synthesis of functionalized indeno[1,2-b]pyridin-2-ones has also been reported as a route to compounds that are valuable for further derivatization in drug development programs. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indane-1,3-dione |
| Indeno[1,2-b]fluorene-6,12-dione |
| 2EH-TIFDKT |
| 2OD-TIFDKT |
| Thiophene |
| Fluorene |
| Carbazole |
| Diketopyrrolopyrrole (DPP) |
| Benz[d]indeno[1,2-b]pyran-5,11-dione |
| Indenoisoquinoline |
| Pyrazolo-fused 4-azafluorenone |
| Aldehyde |
| Amino-pyrazole |
Application as Ligands or Organocatalysts in Chemical Transformations
The inherent structural features of indeno[1,2-b]pyridine derivatives, such as the presence of nitrogen and oxygen atoms capable of coordinating to metals and participating in hydrogen bonding, make them promising candidates for the design of ligands and organocatalysts.
The synthesis of functionalized indeno[1,2-b]pyridin-2-ones, which can serve as precursors or analogs for more complex ligands, has been a subject of recent research. A notable synthetic strategy involves a novel aza-semipinacol-type rearrangement. nih.govacs.orgnih.govresearchgate.net This method allows for the creation of indeno[1,2-b]pyridin-2-ones with all-carbon quaternary stereogenic centers, which are challenging to synthesize through other routes. acs.org
The synthesis commences with readily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.govacs.org Treatment of these precursors with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) triggers a divergent reaction pathway. The reaction with NBS leads to the formation of bromo-substituted indeno[1,2-b]pyridin-2-ones. nih.govacs.orgnih.gov This transformation involves a transfer of the benzyl (B1604629) group from the C6 to the C5 position of the lactam ring, a key step in the aza-semipinacol rearrangement. nih.govacs.org
The resulting bromo-derivatives can be further transformed into unsaturated indeno[1,2-b]pyridin-2-ones. nih.govacs.org These unsaturated compounds are valuable as they contain a conjugated double bond to the carbonyl group within the lactam, a reactive functional group that allows for further derivatization. acs.org This synthetic versatility is crucial for designing ligands with tailored electronic and steric properties.
A summary of the synthesis of functionalized indeno[1,2-b]pyridin-2-ones is presented below:
| Starting Material | Reagent | Product | Key Transformation | Ref |
| 6-benzyl-3,6-dihydropyridin-2(1H)-ones | NBS | Bromo-substituted indeno[1,2-b]pyridin-2-ones | Aza-semipinacol rearrangement, Benzyl group transfer | nih.govacs.org |
| Bromo-substituted indeno[1,2-b]pyridin-2-ones | t-BuOK in THF | Unsaturated indeno[1,2-b]pyridin-2-ones | Dehydrobromination | acs.org |
These synthetic methods provide access to a range of functionalized indeno[1,2-b]pyridin-2-one scaffolds. The presence of bromo-substituents and unsaturated bonds offers handles for introducing additional functionalities, which is a key aspect in the design of sophisticated ligands for catalysis.
Detailed studies on the catalytic performance of ligands or organocatalysts derived specifically from this compound are not extensively reported in the current scientific literature. However, the broader class of indenopyridine derivatives has been explored in catalysis. For instance, nanocomposite catalysts have been employed for the one-pot synthesis of dihydro-1H-indeno[1,2-b]pyridines, demonstrating the catalytic relevance of the indenopyridine framework. researchgate.net These reactions, often multicomponent in nature, benefit from the structural properties of the heterocyclic system to achieve high yields and efficiency. researchgate.net
The functionalized indeno[1,2-b]pyridin-2-ones synthesized via the aza-semipinacol rearrangement represent potential candidates for catalytic applications. acs.org The presence of both a pyridine nitrogen and a lactam carbonyl group could allow for bifunctional catalysis, where both Lewis basic and hydrogen-bonding interactions can be exploited to activate substrates and control stereoselectivity. Further research is needed to explore the catalytic activity of these newly accessible indeno[1,2-b]pyridin-2-one derivatives in a variety of synthetic transformations.
Integration into Supramolecular Assemblies and Frameworks
The integration of this compound into supramolecular assemblies and frameworks is an area with significant potential, though specific examples are not yet prevalent in the literature. The planar and rigid nature of the indenopyridine core, combined with potential recognition sites such as the pyridine nitrogen and carbonyl groups, makes it an attractive building block for constructing well-defined supramolecular structures.
In a broader context, pyridine-based ligands are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs) due to the predictable coordination behavior of the pyridine nitrogen. conicet.gov.ar It is conceivable that derivatives of this compound could be designed to act as multitopic ligands, bridging metal centers to form extended one-, two-, or three-dimensional networks. The indenone portion of the molecule could also participate in non-covalent interactions, such as π-π stacking, which can play a crucial role in the stabilization and final architecture of the supramolecular assembly. conicet.gov.ar
Furthermore, related fused heterocyclic systems, such as indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives, have been designed and synthesized for applications in molecular semiconductors. rsc.org The solid-state packing and intermolecular interactions are critical for their function, highlighting the importance of understanding and controlling the supramolecular chemistry of such extended aromatic systems. These studies suggest that the indenopyridine-dione core could be similarly exploited in the rational design of functional materials based on supramolecular principles.
Future Research Directions and Emerging Paradigms for 1h Indeno 1,2 B Pyridine 2,5 Dione
Development of Novel and Sustainable Synthetic Pathways
The future of synthesizing 1H-indeno[1,2-b]pyridine-2,5-dione and its derivatives hinges on the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies, while effective, often rely on harsh reaction conditions, expensive catalysts, and generate significant chemical waste. sruc.ac.ukprimescholars.com The principles of green chemistry, which aim to achieve sustainability at a molecular level, will be paramount in shaping the next generation of synthetic routes. researchgate.net
Future research will likely focus on several key areas:
Renewable Feedstocks: A significant leap forward would be the utilization of renewable biomass as a starting material. For instance, the conversion of chitin, the second most abundant biomass on Earth, into nitrogen-containing furan (B31954) derivatives like 3-acetamido-5-acetylfuran, highlights a promising strategy that could be adapted for the synthesis of complex nitrogen-containing heterocycles. rsc.org
Catalysis: The exploration of novel, recyclable, and environmentally friendly catalysts is a critical avenue. sruc.ac.uk This includes the use of biocatalysts, earth-abundant metal catalysts, and metal-free catalytic systems to replace traditional heavy metal catalysts.
One-Pot Reactions: The design of integrated one-pot reaction processes, where multiple synthetic steps are combined without the isolation of intermediates, will be crucial for improving efficiency and reducing waste. rsc.org
Alternative Energy Sources: The use of microwave irradiation and photochemical methods can offer faster reaction times and milder conditions compared to conventional heating. sruc.ac.ukkyushu-u.ac.jp
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses with higher atom economy to minimize waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. epa.gov |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.net |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. epa.gov |
| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. rsc.orgepa.gov |
Exploration of Unconventional Reactivity and Reaction Environments
Beyond traditional synthetic transformations, the exploration of unconventional reactivity and reaction environments for this compound will open new avenues for creating novel molecular architectures and functional materials.
Future research in this domain could explore:
Photocatalysis: The indenopyridine core, with its extended π-system, is a candidate for photocatalytic applications. researchgate.net Irradiation with light in the presence of a photosensitizer could induce novel chemical transformations, such as C-H functionalization or cycloaddition reactions, that are not accessible through thermal methods. researchgate.netnih.gov The development of organic-inorganic hybrid photocatalysts could also be a promising direction. kyushu-u.ac.jp
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. drugtargetreview.com The application of flow chemistry to the synthesis and modification of this compound could enable the rapid generation of derivative libraries for screening and optimization.
Electrosynthesis: Employing electricity to drive chemical reactions can provide a green and efficient alternative to traditional reagents. The electrochemical synthesis and functionalization of the this compound scaffold could lead to novel derivatives with unique properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Models for Synthesis and Reactivity
Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. nih.govacs.org For this compound, this could involve:
Retrosynthesis Prediction: AI algorithms can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook. acs.org
Reaction Condition Recommendation: ML models can predict the optimal reaction conditions, including catalysts, solvents, and temperature, for a given transformation, saving significant time and resources in experimental optimization. nih.gov
Property Prediction: AI can be used to predict the physicochemical and electronic properties of virtual derivatives of this compound, allowing for the in-silico screening of large compound libraries for desired characteristics. cmu.edu
Automated Reaction Optimization
High-Throughput Experimentation: Automated systems can perform a large number of experiments in parallel, rapidly screening different reaction conditions to identify the optimal parameters for the synthesis of this compound derivatives. sigmaaldrich.com
Closed-Loop Optimization: AI algorithms can analyze the results of experiments in real-time and suggest the next set of experiments to perform, creating a closed loop that efficiently converges on the optimal reaction conditions. acs.org
Advanced Materials Applications Beyond Current Scope (excluding biological/clinical)
The unique electronic and photophysical properties of the azafluorenone scaffold suggest that this compound and its derivatives have significant potential in advanced materials science, beyond their initial exploration in biological contexts.
Future research could focus on:
Organic Semiconductors: The planar, π-conjugated structure of the indenopyridine core makes it a promising candidate for use in organic thin-film transistors (OTFTs). researchgate.netresearchgate.netrsc.org By tuning the electronic properties through chemical modification, it may be possible to develop high-performance p-type or n-type organic semiconductors. researchgate.netyoutube.com
Organic Light-Emitting Diodes (OLEDs): Azafluorenones and related nitrogen-containing heterocyclic compounds are known to exhibit fluorescence, making them suitable for use as emitters or host materials in OLEDs. dtu.dk Research into the design and synthesis of novel this compound derivatives with tailored emission colors and high quantum yields could lead to more efficient and durable display and lighting technologies.
Sensors: The ability of the indenopyridine scaffold to interact with various analytes through π-π stacking, hydrogen bonding, and coordination with the nitrogen atom makes it a promising platform for the development of chemical and biological sensors. researchgate.netrsc.org
| Potential Application | Key Properties of this compound |
| Organic Semiconductors | Planar structure, extended π-conjugation, tunable HOMO/LUMO levels. kyushu-u.ac.jp |
| OLEDs | Fluorescence, potential for high quantum yield, thermal stability. |
| Chemical Sensors | Ability to interact with analytes, potential for signal transduction upon binding. |
Multiscale Modeling and Simulation of Compound Behavior
Computational modeling and simulation are indispensable tools for understanding the behavior of molecules from the atomic to the macroscopic scale. researchgate.netpnnl.gov For this compound, a multiscale modeling approach can provide valuable insights that guide experimental work.
Future research in this area will likely involve:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors of this compound and its derivatives. mdpi.comphyschemres.orgutq.edu.iqekb.eg This information is crucial for understanding their chemical behavior and for designing molecules with specific electronic properties. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics, intermolecular interactions, and self-assembly behavior of these molecules in different environments. nih.gov This is particularly important for predicting the morphology of thin films in organic electronic devices.
Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, coarse-grained models can be developed to simulate the mesoscale behavior of materials based on this compound, such as the formation of bulk heterojunctions in organic solar cells. dtu.dk
By integrating these different modeling techniques, researchers can build a comprehensive understanding of the structure-property relationships of this compound, accelerating the design and discovery of new materials with tailored functionalities.
Challenges and Opportunities in the Field of Indenopyridine Chemistry
The field of indenopyridine chemistry is vibrant, yet it faces several challenges that also present significant opportunities for innovation and discovery.
A primary challenge lies in the development of highly efficient and stereoselective synthetic methods. Many biologically active indenopyridines possess complex three-dimensional structures, and their therapeutic efficacy is often dependent on specific stereoisomers. ontosight.ai The creation of synthetic routes that can produce these specific isomers in high yields is a continuous area of focus. nih.gov Multi-component reactions, often catalyzed by novel materials like nano-catalysts, have shown promise in the one-pot synthesis of dihydro-1H-indeno[1,2-b]pyridine derivatives, offering a pathway to increased efficiency and reduced waste. researchgate.netresearchgate.net
Another significant hurdle is the functionalization of the pyridine (B92270) ring within the indenopyridine scaffold. The inherent electronic properties of the pyridine ring can make certain substitutions challenging. researchgate.net Overcoming these hurdles through the development of novel catalytic systems and synthetic strategies will unlock access to a wider array of indenopyridine derivatives with potentially enhanced biological activities. researchgate.net
Despite these challenges, the opportunities within indenopyridine chemistry are vast. The core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. e3s-conferences.org The documented anticancer, antimicrobial, and antioxidant activities of various indenopyridine derivatives underscore the therapeutic potential of this class of compounds. nih.govekb.eg For instance, certain polycyclic indenopyridines have been found to induce apoptosis in cancer cell lines, with some rivaling the efficacy of established anticancer drugs. nih.gov Furthermore, derivatives have been synthesized and evaluated for their potential in treating neurological disorders and inflammatory diseases. echemcom.com
Future research will likely focus on several key areas:
Exploration of Novel Biological Targets: Identifying new proteins and pathways that can be modulated by indenopyridine derivatives will expand their therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the indenopyridine core and its substituents will provide a deeper understanding of how chemical structure correlates with biological activity, enabling the design of more potent and selective compounds.
Development of Advanced Drug Delivery Systems: Encapsulating indenopyridine-based drugs in novel delivery systems could enhance their bioavailability and reduce potential side effects.
The continued exploration of the chemical space around the indenopyridine scaffold, including the systematic study of compounds like this compound, holds immense promise for the discovery of new and effective therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Indeno[1,2-b]pyridine-2,5-dione derivatives, and how can reaction reversibility impact yield optimization?
- Methodological Answer : A common approach involves cyclocondensation reactions between pyridine precursors and diketones under acidic or thermal conditions. For example, the addition of tetrahydroquinoline to 1H-pyrrole-2,5-dione under mildly endergonic conditions (ΔG ≈ +0.65 kcal/mol) suggests thermodynamic equilibrium, requiring precise control of temperature and reaction time to maximize product formation . Refluxing in sulfuric acid with hydroxylamine sulfate (as seen in analogous pyridine derivatives) may also be adapted, but stoichiometric ratios of reagents must be optimized to avoid side reactions .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for aromatic proton environments and carbonyl (C=O) signals.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in pyridine-2,6-dicarboxylic acid coordination complexes .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Prioritize cytotoxicity screening using cell lines (e.g., T47D breast cancer cells) with MTT assays. For example, naphthofuranquinone analogs showed IC values as low as 9.88 µg/mL, with selectivity indices >30, indicating potential antitumor activity . Include positive controls (e.g., benznidazole for antiparasitic assays ) and validate via apoptosis markers (e.g., caspase-3 activation).
Advanced Research Questions
Q. How can computational methods like DFT studies enhance the design of this compound derivatives with improved redox properties?
- Methodological Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions for functionalization. For pyrrole-2,5-dione analogs, DFT-guided substitutions at the 3-position improved antioxidant activity by stabilizing radical intermediates . Pair computational data with experimental cyclic voltammetry to validate redox potentials.
Q. What strategies address contradictory SAR findings in dual c-Met/VEGFR2 inhibition studies involving pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Contradictions often arise from substituent electronic effects. For example, fluorination at the 3-position in N-(3-fluoro-4-arylthienopyridinyl)phenyl derivatives enhanced kinase affinity, while bulky aryl groups reduced solubility. Use fragment-based drug design (FBDD) to balance steric and electronic contributions, and validate via co-crystallization or molecular docking .
Q. How do thermodynamic parameters influence the scalability of heterogeneous catalytic systems for synthesizing this compound?
- Methodological Answer : In polymaleimide-based catalysts, slight endergonic steps (e.g., ΔG ≈ +0.65 kcal/mol) necessitate flow chemistry setups to maintain equilibrium and improve turnover frequency. Monitor activation energy (E) via Arrhenius plots and optimize catalyst loading (e.g., 5–10 mol% Rh(III)) to mitigate deactivation .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC <10 µg/mL) while others show moderate activity (IC >50 µg/mL) for structurally similar diones?
- Analysis : Divergence arises from:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3-nitrophenylamino-naphthofuranquinone) enhance activity by increasing membrane permeability .
- Assay Conditions : Varying cell lines (e.g., T47D vs. HeLa) and serum concentrations alter bioavailability. Standardize protocols using CLSI guidelines.
- Redox Activity : Quinone moieties may generate ROS in a cell-type-dependent manner, skewing results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
